ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate
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Overview
Description
The compound contains several functional groups including an ethyl ester, a benzothiazole ring, a phenylsulfonyl group, and a methoxy group. These groups could potentially give the compound interesting chemical properties .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and a heterocyclic ring. The benzothiazole ring is aromatic, which could contribute to the stability of the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would be influenced by the functional groups present in the molecule .Scientific Research Applications
Antiviral Applications
Indole derivatives, which include the core structure of the compound , have been reported to possess significant antiviral activities . For instance, certain indole derivatives have shown inhibitory activity against influenza A and other viruses . The structural features of ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate could be explored for potential antiviral drugs, especially targeting RNA viruses.
Anti-inflammatory Properties
The indole nucleus is known to contribute to anti-inflammatory properties in various compounds . As such, the compound could be synthesized and tested for its efficacy in reducing inflammation, potentially contributing to treatments for conditions like arthritis or inflammatory bowel disease.
Anticancer Activity
Indole derivatives have been found to have anticancer properties , with some compounds showing promise in treating different types of cancer cells . The compound’s ability to interact with cancer cell mechanisms could be a valuable area of research, particularly in the design of targeted cancer therapies.
Antimicrobial Effects
The broad-spectrum antimicrobial effects of indole derivatives make them candidates for developing new antibiotics . Research into the specific antimicrobial activity of ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate could lead to novel treatments for bacterial infections.
Antitubercular Agents
Given the ongoing need for effective treatments against tuberculosis, the synthesis and evaluation of new compounds like ethyl N-[({4-methoxy-2-[(phenylsulfonyl)amino]-1,3-benzothiazol-6-yl}amino)carbonyl]glycinate as antitubercular agents is a significant field of study . Its potential efficacy against Mycobacterium tuberculosis could be a breakthrough in TB therapy.
Antidiabetic Potential
Indole derivatives have also been associated with antidiabetic effects . Investigating the role of this compound in glucose metabolism and insulin regulation could open up new avenues for diabetes treatment.
Future Directions
properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-1-[3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl]piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN5O2/c1-18-4-2-5-21(16-18)24-31-27(35-32-24)23-6-3-13-29-25(23)33-14-11-20(12-15-33)26(34)30-17-19-7-9-22(28)10-8-19/h2-10,13,16,20H,11-12,14-15,17H2,1H3,(H,30,34) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOHCDUPGUWSWHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)C3=C(N=CC=C3)N4CCC(CC4)C(=O)NCC5=CC=C(C=C5)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-Fluorophenyl)methyl]-1-{3-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-YL]pyridin-2-YL}piperidine-4-carboxamide |
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